Tocladesine
Overview
Description
Molecular Structure Analysis
Tocladesine has a molecular formula of C10H11ClN5O6P. Its average mass is 363.65 Da and its monoisotopic mass is 363.013550 Da . It has 4 defined stereocentres .Physical And Chemical Properties Analysis
Tocladesine has a density of 2.6±0.1 g/cm3. Its boiling point is 731.7±70.0 °C at 760 mmHg. It has a molar refractivity of 71.6±0.5 cm3. It has 11 H bond acceptors and 4 H bond donors. Its polar surface area is 165 Å2 .Scientific Research Applications
Environmental Monitoring and Analysis :
- Tocladesine has been utilized in environmental analysis, particularly in the determination of total organic halogen (TOX) in drinking water. It helps analyze total organic chlorine (TOCl), bromine (TOBr), and iodine (TOI), indicating its application in monitoring water quality and safety (Hua & Reckhow, 2005).
Neuropharmacology and Memory Research :
- In neuropharmacology, Tocladesine has been shown to interact synergistically with nicotine to improve spatial memory retention in rats. This finding is significant in understanding the molecular mechanisms underlying memory formation and potential therapeutic applications for memory impairment disorders (Sharifzadeh et al., 2007).
- Another study demonstrated the role of cholinergic markers in nicotine-bucladesine combination-induced memory improvement. It suggested that significant increases in choline acetyltransferase (ChAT) and vesicular acetylcholine transporter (VAChT) protein expressions in specific brain regions are likely mechanisms of spatial memory improvement induced by this combination (Azami et al., 2010).
Cancer Treatment and Research :
- Tocladesine (acadesine) has shown selective antitumoral activity in mantle cell lymphoma (MCL) cell lines and primary MCL samples. It was found to be highly synergistic with the anti-CD20 monoclonal antibody rituximab, commonly used in combination therapy for MCL. This suggests its potential as a therapeutic agent in cancer treatment (Montraveta et al., 2014).
Biochemical Research and Analysis :
- In biochemical analysis, Tocladesine plays a role in studies investigating the formation of total organic chlorine, bromine, and iodine during chlorination and chloramination of drinking water. This research is critical for understanding and improving water treatment processes (Zhu & Zhang, 2016).
properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLFEJLEDNXZNR-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024678 | |
Record name | Tocladesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tocladesine | |
CAS RN |
41941-56-4 | |
Record name | 8-Chloro-cAMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41941-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocladesine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041941564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocladesine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tocladesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOCLADESINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ94Z7E5OR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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